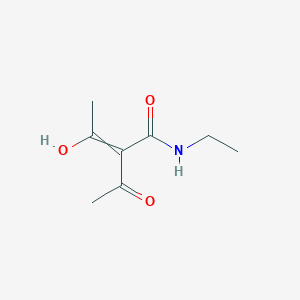
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C8H13NO3 It is a member of the enamide family, characterized by the presence of both an amide and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide typically involves the reaction of ethylamine with 2-acetyl-3-hydroxybut-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amide group may also play a role in binding to receptors or other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-hydroxybut-2-enamide: Lacks the ethyl group, which may affect its reactivity and interactions.
N-Ethyl-3-hydroxybut-2-enamide: Lacks the acetyl group, which may influence its chemical properties and applications.
Uniqueness
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is unique due to the presence of both the acetyl and ethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
64091-92-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetyl-N-ethyl-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C8H13NO3/c1-4-9-8(12)7(5(2)10)6(3)11/h10H,4H2,1-3H3,(H,9,12) |
InChI Key |
RKBFMQUIVJUANH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=C(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















